molecular formula C11H23NO2Si B182113 5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one CAS No. 177911-57-8

5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one

Cat. No. B182113
M. Wt: 229.39 g/mol
InChI Key: NUPOYZPOLQAMAK-UHFFFAOYSA-N
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Description

“5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one” is a chemical compound with the molecular formula C11H23NO2Si . It is a compound that has potential applications in various fields of chemistry .


Molecular Structure Analysis

The molecular structure of “5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one” consists of a pyrrolidin-2-one ring with a tert-butyldimethylsilyl group attached via an oxygen atom to the 5-position of the ring . The InChI code for this compound is 1S/C11H23NO2Si/c1-11(2,3)15(4,5)14-8-9-6-7-10(13)12-9/h9H,6-8H2,1-5H3,(H,12,13) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one” include a molecular weight of 229.39 . It is a liquid at room temperature .

Scientific Research Applications

  • Synthesis and Synthetic Applications of Betti Base Derivatives This compound has been used in the synthesis of Betti base (aminoalkylnaphthol) and bis-Betti base derivatives . The Betti reaction produces racemic and non-racemic aminobenzylnaphthol ligands. The most important area of application of the non-racemic aminonaphthols prepared in this manner is their use in asymmetric synthesis, either as chiral ligands or as chiral auxiliaries .

  • Use in Organic Synthesis The compound has been used in organic synthesis, particularly in the preparation of pyrrolidin-2-one derivatives . The crude material was purified by column chromatography using 5% MeOH: CH2Cl2 to afford 5-(((tert-butyldimethylsilyl) oxy) methyl) pyrrolidin-2-one .

  • Synthesis of N-Heterocycles via Sulfinimines This compound can be used in the synthesis of N-heterocycles via sulfinimines . Chiral sulfinamides are among the best known chiral auxiliaries in the stereoselective synthesis of amines and their derivatives . The most extensively used enantiopure tert-butanesulfinamide emerged as the gold standard among many others over the last two decades .

  • Design and Synthesis of Zwitterionic Dendrimers This compound might be used in the design and synthesis of zwitterionic dendrimers . These dendrimers are highly charged while having zero net charge, making them potential candidates for biomedical applications .

properties

IUPAC Name

5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO2Si/c1-11(2,3)15(4,5)14-8-9-6-7-10(13)12-9/h9H,6-8H2,1-5H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUPOYZPOLQAMAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1CCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50437221
Record name 5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50437221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one

CAS RN

177911-57-8
Record name 5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50437221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
H Takahata, T Takamatsu… - The Journal of Organic …, 1989 - ACS Publications
Iodine-induced lactamization of 7,-unsaturated thioimidates proceeds regioselectively to provide 7-lactams. The iodolactamizationwith allylic substituents brings about 1, 2-asymmetric …
Number of citations: 105 pubs.acs.org
SD Barrett, MC Holt, JB Kramer… - Journal of Medicinal …, 2019 - ACS Publications
A series of small-molecule full agonists of the prostaglandin E 2 type 4 (EP 4 ) receptor have been generated and evaluated for binding affinity and cellular potency. KMN-80 and its gem…
Number of citations: 22 pubs.acs.org
V Dhayalan, K Mal, A Milo - Synthesis, 2019 - thieme-connect.com
A library of functionalized chiral pyrrolidine-based N-heterocyclic carbene triazolium salts containing a hydroxy handle is prepared from readily accessible chiral (S)-pyroglutamic acid in …
Number of citations: 7 www.thieme-connect.com
A Olyaei, M Sadeghpour - RSC advances, 2019 - pubs.rsc.org
The multicomponent reaction between 2-naphthol, arylaldehydes and ammonia yields aminobenzylnaphthols in a process known as the Betti reaction, which was first uncovered at the …
Number of citations: 39 pubs.rsc.org
Y Li - 2017 - search.proquest.com
Allyl cyclopropene carboxylates undergo ring expansion reaction to give alloxyfuran intermediates, which can further rearrange to Δ β, γ butenolides via Claisen rearrangement or Δ α, β …
Number of citations: 3 search.proquest.com
E Speich, L Banfi, L Moni, R Riva, V Rocca… - Chemistry of Heterocyclic …, 2018 - Springer
A novel synthetic strategy has been outlined to assemble enantiomerically pure Betti bases with unprecedented structures. This involves the Zr-mediated reduction of pyrrolidin-2-ones …
Number of citations: 10 link.springer.com
RMP Dias, PB Momo, ACB Burtoloso - Tetrahedron, 2017 - Elsevier
A simple and one-pot way to prepare substituted 2- and 3-pyrrolidinones is described. The method uses unsaturated diazoketones (obtained from aldeydes in a single step) and amines…
Number of citations: 14 www.sciencedirect.com

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